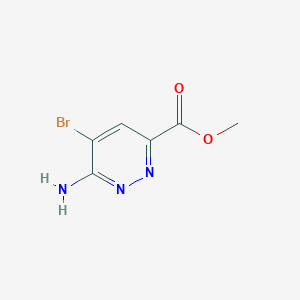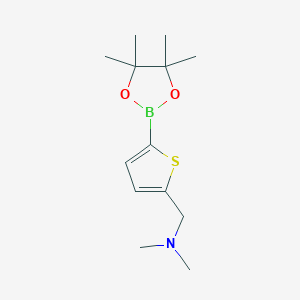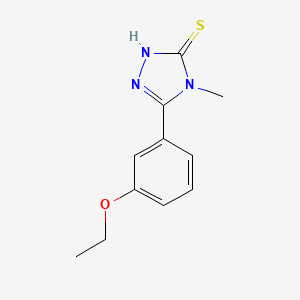
5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (EMT) is a small molecule that has recently been the subject of much scientific research due to its potential applications in various fields. EMT is a compound of the triazole family, which is known for its ability to form strong and stable bonds with other molecules. As a result, EMT has been studied extensively for its use as a ligand, a molecule that binds to other molecules, and has been found to be useful in a variety of applications, such as catalysis and drug delivery.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Biological Activity and Synthesis
Triazole derivatives, including compounds similar to 5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for biological activities. For instance, derivatives of 1,2,4-triazole have shown inhibitory effects on the growth of wheat and radish radicles, indicating potential plant-growth regulating properties (Zhou et al., 2007).
Antimicrobial Activities
Some 1,2,4-triazole derivatives have been created and assessed for their antimicrobial activities. These compounds demonstrated good to moderate activities against various microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition: Research has also explored the application of benzimidazole and triazole derivatives as corrosion inhibitors for mild steel in acidic conditions. These compounds, including ones structurally related to this compound, have demonstrated effectiveness in protecting mild steel against corrosion, potentially offering applications in industrial maintenance (Yadav et al., 2013).
Anti-Cancer Properties
- Anti-Cancer Activity: The tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing the 1,2,4-triazole moiety have been investigated through molecular docking studies. These studies suggest the potential of such compounds in anti-cancer therapies, with specific derivatives showing significant binding affinities and inhibitory effects against certain cancer targets (Karayel, 2021).
DNA Methylation Inhibitors
- DNA Methylation: New 1,2,4-triazole thioether derivatives have been synthesized and studied for their anti-tumor activity and effects on tumor DNA methylation levels. This research highlights the potential of triazole derivatives in influencing DNA methylation, a key process in cancer development and progression (Hovsepyan et al., 2018).
Mecanismo De Acción
Target of Action
The compound “5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazole derivatives. Triazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets. For instance, some triazole derivatives are known to interact with enzymes like cytochrome P450 .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways affected by “this compound”. If we consider its potential interaction with cytochrome p450 enzymes, it could influence various metabolic processes, as these enzymes are involved in the metabolism of a variety of endogenous and exogenous substances .
Propiedades
IUPAC Name |
3-(3-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-15-9-6-4-5-8(7-9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURZSQEPDAZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

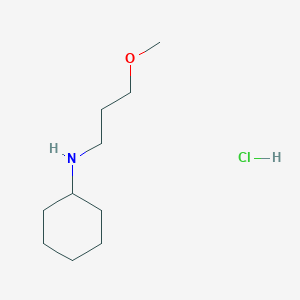
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)
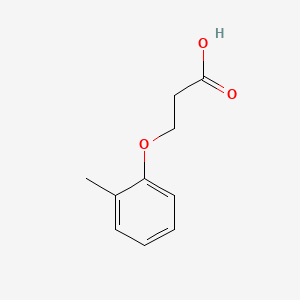
![ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2587815.png)
![2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2587817.png)

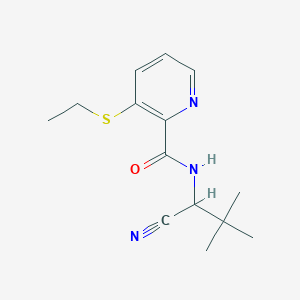
![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)


